![molecular formula C14H10O4 B1248502 Ácido [1,1'-Bifenil]-3,5-dicarboxílico CAS No. 4445-59-4](/img/structure/B1248502.png)
Ácido [1,1'-Bifenil]-3,5-dicarboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of coordination polymers derived from [1,1'-Biphenyl]-3,5-dicarboxylic acid typically involves solvothermal reactions. For example, two zinc coordination polymers were synthesized from 4′-hydroxy-[1,1′-biphenyl]-3,5-dicarboxylic acid and related compounds under solvothermal conditions, demonstrating the compound's versatility in forming diverse structures (Wang et al., 2019).
Molecular Structure Analysis
The molecular structures of the synthesized materials often feature complex topologies. For instance, the aforementioned zinc coordination polymers exhibit distinct net topologies and topological types, such as a (4,4)-connected net topology and a (2,3)-connected net, respectively. These structures were determined through single crystal X-ray diffraction (Wang et al., 2019).
Chemical Reactions and Properties
The reactivity of [1,1'-Biphenyl]-3,5-dicarboxylic acid derivatives in the formation of coordination polymers can lead to materials with functional properties. For example, certain polymers exhibit luminescence identification properties toward nitro aromatic compounds and Fe3+ cations, highlighting their potential in sensing applications (Wang et al., 2019).
Physical Properties Analysis
The physical properties, such as luminescence, of materials derived from [1,1'-Biphenyl]-3,5-dicarboxylic acid are notable. The mentioned zinc coordination polymers display luminescence that can be exploited for the identification of specific substances, indicating their utility in the development of luminescent sensors (Wang et al., 2019).
Aplicaciones Científicas De Investigación
Química Orgánica Sintética
Los compuestos bifenilo, incluido el ácido [1,1'-Bifenil]-3,5-dicarboxílico, son estructuras fundamentales en la química orgánica sintética . Estos se someten a diversas reacciones químicas metaladas relacionadas con los andamios de bifenilo, como las reacciones de Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cianación, aminación y diversas reacciones de sustitución electrófila .
Química Medicinal
Los derivados de bifenilo son intermediarios importantes en la química medicinal. Se utilizan para producir una amplia gama de medicamentos . Por ejemplo, un gran número de derivados de bifenilo se patentan y se utilizan ampliamente en medicina como fármacos antiandrogénicos, inmunosupresores, antifúngicos, antibacterianos, antimicrobianos, antiinflamatorios, antiproliferativos, para la osteoporosis, antihipertensivos, antitumorales, con actividad de inhibición de la β-glucuronidasa, agentes antileucémicos hipotensores, anticolinesterásicos, antidiabéticos y antimaláricos .
Agricultura
Los derivados de bifenilo también se utilizan para producir productos para la agricultura .
Electrónica
Los derivados de bifenilo se utilizan en la producción de capas fluorescentes en diodos emisores de luz orgánica (OLED) .
Cristales líquidos
Los derivados de bifenilo sirven como bloques de construcción para cristales líquidos básicos .
Inhibidores de URAT1
Los ácidos bifenilcarboxílicos, incluido el ácido [1,1'-Bifenil]-3,5-dicarboxílico, se han utilizado en el diseño de inhibidores de URAT1. URAT1 es un objetivo clínicamente validado para el tratamiento de la hiperuricemia y la gota . Se diseñaron dos series de ácidos bifenilcarboxílicos basados en las estructuras de los inhibidores de URAT1, Epaminurad y Telmisartan, mediante una estrategia de fusión de farmacoforos . Se sintetizaron cincuenta y un compuestos novedosos y la mayoría de ellos mostraron una inhibición evidente contra la URAT1 humana .
Safety and Hazards
“[1,1’-Biphenyl]-3,5-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
5-phenylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJLQXTYRRNJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458026 | |
| Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4445-59-4 | |
| Record name | [1,1'-Biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
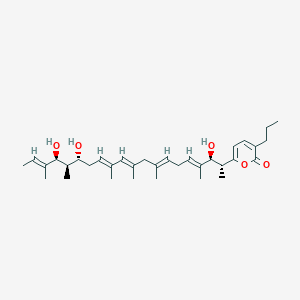

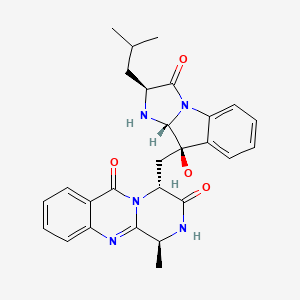
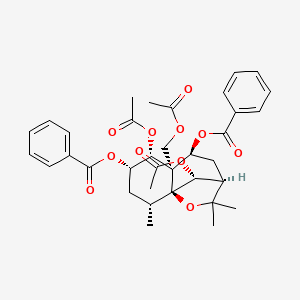


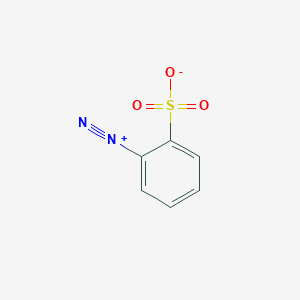


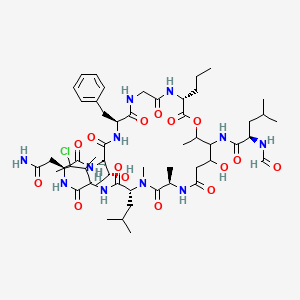


![3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside](/img/structure/B1248443.png)